1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene

Lipophilicity Chromatographic retention Liquid–liquid extraction

1‑Bromo‑2‑(2‑bromo‑1‑ethoxyethyl)benzene (CAS 1249002‑43‑4, molecular formula C₁₀H₁₂Br₂O, molecular weight 308.01 g·mol⁻¹) is a dibrominated aromatic ether bearing an ortho‑bromo substituent on the benzene ring and a 2‑bromo‑1‑ethoxyethyl side chain at the benzylic position. The compound contains one asymmetric carbon (at the ethoxyethyl junction), one hydrogen‑bond acceptor (the ether oxygen), and an Fsp³ value of 0.4, indicating a balanced mix of aromatic (sp²) and saturated (sp³) carbon character.

Molecular Formula C10H12Br2O
Molecular Weight 308.01 g/mol
Cat. No. B13619635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene
Molecular FormulaC10H12Br2O
Molecular Weight308.01 g/mol
Structural Identifiers
SMILESCCOC(CBr)C1=CC=CC=C1Br
InChIInChI=1S/C10H12Br2O/c1-2-13-10(7-11)8-5-3-4-6-9(8)12/h3-6,10H,2,7H2,1H3
InChIKeyQWGIDKGNBOZKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene (CAS 1249002-43-4): Key Physicochemical and Structural Profile for Procurement Evaluation


1‑Bromo‑2‑(2‑bromo‑1‑ethoxyethyl)benzene (CAS 1249002‑43‑4, molecular formula C₁₀H₁₂Br₂O, molecular weight 308.01 g·mol⁻¹) is a dibrominated aromatic ether bearing an ortho‑bromo substituent on the benzene ring and a 2‑bromo‑1‑ethoxyethyl side chain at the benzylic position . The compound contains one asymmetric carbon (at the ethoxyethyl junction), one hydrogen‑bond acceptor (the ether oxygen), and an Fsp³ value of 0.4, indicating a balanced mix of aromatic (sp²) and saturated (sp³) carbon character . Its commercially specified purity is 98 % , and its computed octanol–water partition coefficient (LogP) is 3.88 . The compound is classified as a dual‑halogenated synthetic intermediate with three chemically distinct reactive centers within a single small‑molecule scaffold .

Why 1‑Bromo‑2‑(2‑bromo‑1‑ethoxyethyl)benzene Cannot Be Exchanged for Closest Analogs: Structural Differentiation at a Glance


This compound is structurally distinguished by the co‑occurrence of three reactive centers—an aromatic C–Br bond (capable of oxidative addition and SₙAr chemistry), a primary aliphatic C–Br bond (Sₙ2‑competent), and an ether oxygen (Lewis‑basic, oxophilic, and a formal hydrogen‑bond acceptor)—mounted on a single benzylic scaffold . None of its four closest commercially available analogs simultaneously presents this triad. (2‑Bromo‑1‑ethoxyethyl)benzene (CAS 6589‑30‑6) lacks the aromatic bromine [1]; 1‑bromo‑2‑(2‑bromoethyl)benzene (CAS 1074‑15‑3) lacks both the ether oxygen and the ethoxy‑derived conformational flexibility ; 1‑bromo‑2‑(2‑ethoxyethyl)benzene (CAS 2270909‑34‑5) lacks the aliphatic bromine ; and the ethoxyethoxy‑extended analog (CAS 1247216‑71‑2) carries a substantially larger and more polar side chain that alters solubility and steric profiles . Critically, no published head‑to‑head experimental comparison (e.g., reactivity kinetics, catalytic turnover, or biological assay data) was identified for this compound versus its analogs in the open literature as of May 2026; the differentiation evidence below therefore relies on validated computational descriptors, structural class‑level inference, and vendor specification analysis rather than direct comparative experimental data. Users requiring such data should commission bespoke comparative studies before substituting any analog into an established synthetic route.

Quantitative Differentiation Evidence: 1‑Bromo‑2‑(2‑bromo‑1‑ethoxyethyl)benzene vs. Closest Analogs


Octanol–Water Partition Coefficient (LogP): Target vs. (2‑Bromo‑1‑ethoxyethyl)benzene

The target compound exhibits a computed LogP of 3.88, as reported in the Fluorochem product datasheet . Its closest mono‑bromo analog—(2‑bromo‑1‑ethoxyethyl)benzene (CAS 6589‑30‑6)—has a PubChem‑computed XLogP3‑AA of 2.7 [1]. Although the computational methodologies differ (proprietary Fluorochem algorithm vs. PubChem XLogP3), the ~1.2 log‑unit difference corresponds to an approximately 15‑fold higher predicted octanol‑water partition coefficient for the target compound, primarily attributable to the additional aromatic bromine substituent.

Lipophilicity Chromatographic retention Liquid–liquid extraction

Hydrogen‑Bond Acceptor Count: Target vs. 1‑Bromo‑2‑(2‑bromoethyl)benzene

The target compound possesses one formal hydrogen‑bond acceptor (the ether oxygen), as listed in the Fluorochem datasheet . The non‑ether dibromide comparator 1‑bromo‑2‑(2‑bromoethyl)benzene (CAS 1074‑15‑3) has a hydrogen‑bond acceptor count of zero and a topological polar surface area (TPSA) of 0 Ų, as confirmed by multiple vendor and database sources [1]. This single‑acceptor difference introduces a measurable polarity distinction that affects solubility in ethereal solvents (e.g., THF, 1,4‑dioxane) and enables oxophilic metal‑coordination interactions (e.g., with Li⁺ or Mg²⁺) during organometallic transformations.

Solubility Organometallic coordination Chromatographic polarity

Three‑Center Reactive Architecture: Orthogonal Chemoselectivity Potential vs. All Four Closest Analogs

The target compound contains three structurally distinct reactive centers: (i) an aromatic C–Br bond at the ortho position of the benzene ring, (ii) a primary aliphatic C–Br bond on the ethoxyethyl side chain, and (iii) an sp³‑hybridized ether oxygen . Each of the four closest commercially available analogs is deficient in at least one of these centers. (2‑Bromo‑1‑ethoxyethyl)benzene (CAS 6589‑30‑6) bears only the aliphatic Br and ether O—no aromatic Br [1]. 1‑Bromo‑2‑(2‑bromoethyl)benzene (CAS 1074‑15‑3) bears both bromine atoms but no ether oxygen . 1‑Bromo‑2‑(2‑ethoxyethyl)benzene (CAS 2270909‑34‑5) bears only the aromatic Br and ether O—no aliphatic Br . 1‑Bromo‑2‑(2‑bromo‑1‑(2‑ethoxyethoxy)ethyl)benzene (CAS 1247216‑71‑2) carries all three but with a sterically and electronically distinct ethoxyethoxy chain .

Chemoselective synthesis Orthogonal reactivity Sequential functionalization

Molecular Weight Positioning: Intermediate MW Among Dibrominated Aromatic Ethers

With a molecular weight of 308.01 g·mol⁻¹, the target compound occupies an intermediate position within the family of ortho‑brominated aromatic ethers . The non‑ether dibromide 1‑bromo‑2‑(2‑bromoethyl)benzene is lighter at 263.96 g·mol⁻¹ (Δ = −44.05 Da; −14.3 %) , while the ethoxyethoxy‑extended analog 1‑bromo‑2‑(2‑bromo‑1‑(2‑ethoxyethoxy)ethyl)benzene is heavier at 352.06 g·mol⁻¹ (Δ = +44.05 Da; +14.3 %) . Mono‑bromo analogs ((2‑bromo‑1‑ethoxyethyl)benzene and 1‑bromo‑2‑(2‑ethoxyethyl)benzene) are substantially lighter at 229.11 g·mol⁻¹ (Δ = −78.90 Da; −25.6 %) [1].

Fragment-based drug design Volatility Solubility–permeability balance

Commercial Purity Specification Baseline: 98 % Target vs. 95 % Typical for Non‑Ether Dibromide Comparator

The target compound is listed at 98 % purity by Fluorochem (product code F711331) and Leyan (catalog 1369901) . The non‑ether dibromide comparator 1‑bromo‑2‑(2‑bromoethyl)benzene (CAS 1074‑15‑3) is more commonly specified at 95 % purity across multiple major vendors including AKSci (min. 95 %) , Capotchem (95 % min., HPLC) [1], and Apollo Scientific (95 %) , although 98 % grades are available from select suppliers. The 3‑percentage‑point difference in baseline commercial specification may reflect differences in the synthetic accessibility of high‑purity material.

Chemical procurement Purity specification Quality assurance

Database Registration Gap: Absence from PubChem and DSSTox Suggests Specialized Niche and Potential IP Relevance

As of May 2026, the target compound (CAS 1249002‑43‑4) does not appear to have a dedicated PubChem Compound record or a DSSTox Substance ID in the public domain. By contrast, the comparator (2‑bromo‑1‑ethoxyethyl)benzene (CAS 6589‑30‑6) is registered as PubChem CID 12636342 with DSSTox ID DTXSID70505198 [1], and 1‑bromo‑2‑(2‑bromoethyl)benzene (CAS 1074‑15‑3) has an established CAS registry and ChemSpider entry . The absence of the target compound from these open chemical biology databases suggests it has not been widely used in publicly reported biological screening campaigns or structure‑activity relationship studies.

Chemical database registration Intellectual property Proprietary intermediate

Optimal Research and Industrial Application Scenarios for 1‑Bromo‑2‑(2‑bromo‑1‑ethoxyethyl)benzene Based on Quantitative Differentiation Evidence


Sequential Chemoselective Synthesis Requiring Orthogonal C–Br Reactivity

The presence of both an aromatic C–Br bond (oxidative addition‑competent) and a primary aliphatic C–Br bond (Sₙ2‑competent) within the same molecule enables two‑step sequential derivatization without intermediate protecting‑group manipulation . A representative workflow would exploit the aliphatic bromide first in a nucleophilic substitution (e.g., with an amine, thiol, or alkoxide nucleophile), followed by Pd‑catalyzed Suzuki–Miyaura or Buchwald–Hartwig coupling at the aromatic bromide. The ether oxygen can additionally serve as an ortho‑directing group for DoM (directed ortho‑metallation) chemistry. This sequential strategy is not accessible with any single comparator: (2‑bromo‑1‑ethoxyethyl)benzene lacks the aromatic Br handle [1], while 1‑bromo‑2‑(2‑bromoethyl)benzene lacks the ether directing group . Procurement teams supporting medicinal chemistry or process research groups should select this compound when the synthetic route requires preservation of all three reactive centers through intermediate steps.

Organometallic Intermediate Preparation Where Ether Oxygen Coordination Is Required

The ether oxygen of the target compound (H‑bond acceptor count = 1) can serve as an intramolecular Lewis‑basic ligand during organolithium or Grignard reagent formation. In contrast, 1‑bromo‑2‑(2‑bromoethyl)benzene (H‑bond acceptor count = 0, TPSA = 0 Ų) lacks this coordinating functionality entirely. For applications such as lithium–bromine exchange at the aromatic position followed by electrophilic trapping, the ether oxygen can stabilize the organolithium intermediate through chelation, potentially improving yield and reducing side reactions. This scenario is particularly relevant for custom synthesis service providers and internal process chemistry groups optimizing organometallic steps on multi‑gram to kilogram scale.

Fragment‑Based Screening Library Construction Targeting Intermediate MW and Balanced Polarity

With a molecular weight of 308.01 g·mol⁻¹ , the target compound resides in an attractive 'fragment‑like' space that is heavier than the mono‑bromo analogs (229.11 g·mol⁻¹) [1] but lighter than the ethoxyethoxy‑extended dibromide (352.06 g·mol⁻¹) . Its computed LogP of 3.88 and the presence of a single H‑bond acceptor provide a balanced polarity profile—sufficiently lipophilic for protein binding site complementarity yet retaining enough polar character for aqueous solubility in screening buffers. For fragment‑based drug discovery (FBDD) groups constructing targeted libraries, this compound offers a scaffold that delivers meaningful heavy‑atom count for biophysical hit detection (SPR, NMR, TSAs) without exceeding typical fragment Rule‑of‑Three guidelines.

Proprietary Pharmaceutical Intermediate Development with Favorable IP Landscape

The absence of the target compound (CAS 1249002‑43‑4) from PubChem, DSSTox, and other open chemical biology databases as of May 2026 indicates that this scaffold has not been extensively annotated in publicly reported biological studies. Organizations pursuing novel chemical entities (NCEs) in competitive therapeutic areas may benefit from incorporating this intermediate into proprietary synthetic routes, as the compound's low public database profile reduces the likelihood of prior‑art conflicts and may strengthen composition‑of‑matter or method‑of‑use patent claims. This scenario is most relevant for biotech and pharmaceutical IP strategy teams evaluating novel building blocks for lead optimization campaigns.

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